molecular formula C19H13Cl2N3O3 B11547477 N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide CAS No. 328008-85-1

N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide

Cat. No. B11547477
CAS RN: 328008-85-1
M. Wt: 402.2 g/mol
InChI Key: NLBVZCKWPFPOCI-LSHDLFTRSA-N
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Description

N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide is a complex organic compound that may have potential applications in various fields such as chemistry, biology, and medicine. This compound features a dichlorophenyl group, a hydroxynaphthalenyl group, and a hydrazinyl-oxoacetamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:

    Formation of the hydrazone intermediate: Reacting 2-hydroxynaphthaldehyde with hydrazine hydrate under reflux conditions.

    Coupling with dichlorophenyl acetic acid: The hydrazone intermediate is then reacted with 2,3-dichlorophenyl acetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide may undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalenyl ring can be oxidized to form a ketone.

    Reduction: The hydrazone moiety can be reduced to form the corresponding hydrazine derivative.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under acidic conditions.

    Reduction: Reagents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide would depend on its specific interactions with molecular targets. Potential mechanisms may include:

    Binding to enzymes or receptors: Inhibiting or modulating their activity.

    Interacting with cellular pathways: Affecting signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-Dichlorophenyl)-2-hydrazinyl-2-oxoacetamide
  • N-(2,3-Dichlorophenyl)-2-(2-hydroxyphenyl)methylenehydrazinyl-2-oxoacetamide

Uniqueness

N-(2,3-Dichlorophenyl)-2-(2-((2-hydroxynaphthalen-1-yl)methylene)hydrazinyl)-2-oxoacetamide is unique due to the presence of the hydroxynaphthalenyl group, which may confer specific chemical properties and biological activities not found in similar compounds.

properties

CAS RN

328008-85-1

Molecular Formula

C19H13Cl2N3O3

Molecular Weight

402.2 g/mol

IUPAC Name

N-(2,3-dichlorophenyl)-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]oxamide

InChI

InChI=1S/C19H13Cl2N3O3/c20-14-6-3-7-15(17(14)21)23-18(26)19(27)24-22-10-13-12-5-2-1-4-11(12)8-9-16(13)25/h1-10,25H,(H,23,26)(H,24,27)/b22-10+

InChI Key

NLBVZCKWPFPOCI-LSHDLFTRSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC(=C2/C=N/NC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)C(=O)NC3=C(C(=CC=C3)Cl)Cl)O

Origin of Product

United States

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